2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride
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Overview
Description
- Its primary application is in the treatment of rheumatoid arthritis and related inflammatory conditions .
TA-383: is a small-molecule drug developed by . It functions as an inhibitor of , , and .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for TA-383 are not widely available in the public domain. it is likely that research and development efforts by Tanabe Mitsubishi Pharma Corporation involved proprietary methods.
- For industrial production, the company would have optimized the synthesis process to achieve high yields and purity.
Chemical Reactions Analysis
- TA-383 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without detailed information, we can’t provide specific reagents or conditions.
- Major products formed from these reactions would depend on the specific transformations involved.
Scientific Research Applications
- TA-383 has been studied extensively in the context of ankylosing spondylitis and non-radiographic axial spondyloarthritis . It belongs to a class of drugs known as TNF-alpha inhibitors .
- These inhibitors (including adalimumab, certolizumab pegol, etanercept, golimumab, and infliximab) are used for severe cases where non-steroidal anti-inflammatory drugs (NSAIDs) have been ineffective .
- Beyond arthritis, further research may uncover additional applications in fields such as immunology, inflammation, and autoimmune diseases.
Mechanism of Action
- TA-383’s mechanism involves targeting IL1A , IL6 , and IFN-β pathways. By inhibiting these cytokines, it modulates the immune response and reduces inflammation.
- The exact molecular targets and downstream pathways need further investigation.
Comparison with Similar Compounds
- While detailed comparisons are scarce, TA-383’s uniqueness lies in its multi-target inhibition (IL1A, IL6, and IFN-β).
- Similar compounds include other TNF-alpha inhibitors like adalimumab, certolizumab pegol, etanercept, golimumab, and infliximab .
Properties
CAS No. |
130186-26-4 |
---|---|
Molecular Formula |
C21H18Cl2N2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
(4R,5S)-2-(4-chlorophenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C21H17ClN2.ClH/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14,19-20H,(H,23,24);1H/t19-,20+; |
InChI Key |
BRBLXQRJSVLYHU-AMDBCLDASA-N |
SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |
Synonyms |
2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride TA 383 TA-383 |
Origin of Product |
United States |
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